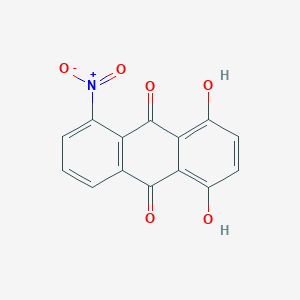
1,4-Dihydroxy-5-nitroanthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydroxy-5-nitroanthracene-9,10-dione is an organic compound with the molecular formula C₁₄H₇NO₆ and a molecular weight of 285.21 g/mol . It is a derivative of anthraquinone, characterized by the presence of hydroxyl and nitro groups at specific positions on the anthracene ring. This compound is known for its vibrant color and is used in various industrial applications, including dyes and pigments.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-5-nitroanthracene-9,10-dione can be synthesized through several methods. One common route involves the nitration of 1,4-dihydroxyanthraquinone. The reaction typically uses concentrated nitric acid as the nitrating agent and sulfuric acid as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 5-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to remove impurities .
化学反応の分析
Types of Reactions
1,4-Dihydroxy-5-nitroanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of ethers and esters.
科学的研究の応用
1,4-Dihydroxy-5-nitroanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 1,4-dihydroxy-5-nitroanthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and biological activity. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1,4-dihydroxyanthraquinone: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
1,4-Dihydroxy-5-nitroanthracene-9,10-dione is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical and biological properties.
生物活性
1,4-Dihydroxy-5-nitroanthracene-9,10-dione (often referred to as Dihydroxy-Nitro-Anthraquinone) is a compound of significant interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of both hydroxyl (-OH) and nitro (-NO₂) groups attached to an anthraquinone backbone. This configuration imparts distinct chemical properties that are crucial for its biological activities.
| Property | Value |
|---|---|
| Chemical Formula | C₁₄H₉N₁O₅ |
| Molecular Weight | 269.21 g/mol |
| Functional Groups | Hydroxyl, Nitro |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to cytotoxic effects. Additionally, the hydroxyl groups facilitate hydrogen bonding with biomolecules, enhancing its reactivity and biological efficacy.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound. For instance:
- In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines. In one study, it exhibited an IC50 value of approximately 3.17 μM against KB cancer cells . This suggests a strong inhibitory effect on cell proliferation.
- Mechanisms of Action : The compound induces apoptosis through multiple pathways, including the suppression of the Akt signaling pathway. This was evidenced in studies where it inhibited tumor growth in nude mice by promoting apoptotic processes .
Antimicrobial Activity
This compound also demonstrates antimicrobial properties:
- Inhibition Studies : It has been reported to exhibit activity against Gram-positive bacteria and some fungi. The presence of hydroxyl groups enhances its interaction with microbial cell membranes .
Synergistic Effects
Recent research indicates that this compound may enhance the efficacy of other chemotherapeutic agents. For example:
- Combination Therapy : When used in conjunction with methotrexate or 5-fluorouracil, it significantly increased their cytotoxic effects on resistant cancer cell lines .
Study on Anticancer Efficacy
A notable study investigated the effects of this compound on human breast cancer cells. The findings revealed that the compound effectively reduced cell viability and induced apoptosis through mitochondrial dysfunction without direct DNA intercalation .
Environmental Impact Study
In another context, research focused on the bioremediation capabilities of this compound in degrading polycyclic aromatic hydrocarbons (PAHs). The compound was shown to enhance the degradation rates of PAHs in contaminated soils by stimulating microbial activity .
特性
CAS番号 |
27573-16-6 |
|---|---|
分子式 |
C14H7NO6 |
分子量 |
285.21 g/mol |
IUPAC名 |
1,4-dihydroxy-5-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H7NO6/c16-8-4-5-9(17)12-11(8)13(18)6-2-1-3-7(15(20)21)10(6)14(12)19/h1-5,16-17H |
InChIキー |
PYFMQENJTJWYPQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















